

Application Note and Protocol for the Chemical Synthesis of Methyl 5-Oxohexanoate

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Compound of Interest

Compound Name: 5-Oxohexanoate

Cat. No.: B1238966

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Abstract

This document provides a detailed experimental protocol for the chemical synthesis of methyl **5-oxohexanoate**, a valuable building block in organic synthesis. The presented methodology is a robust and efficient route suitable for laboratory-scale preparation. This protocol focuses on the synthesis via the Michael addition of acetone to methyl acrylate, a common and effective method. The procedure is designed to be a reliable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

Methyl **5-oxohexanoate** is a keto-ester of significant interest in organic synthesis due to its bifunctional nature. The presence of both a ketone and a methyl ester functionality makes it a versatile precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The protocol outlined herein describes an amine-catalyzed Michael addition reaction to prepare this compound.

Overall Reaction Scheme

The synthesis of methyl **5-oxohexanoate** can be achieved via the addition of acetone to methyl acrylate. This reaction is typically catalyzed by a primary amine.

Reaction: Acetone + Methyl Acrylate → Methyl **5-oxohexanoate**

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of methyl **5-oxohexanoate**.

Parameter	Value
Starting Materials	
Acetone	Varies (used as reactant and solvent)
Methyl Acrylate	1.0 equivalent
Catalyst	
Primary Amine (e.g., an amino acid)	Catalytic amount
Reaction Conditions	
Temperature	Reflux
Reaction Time	Several hours (monitored by TLC/GC)
Product Information	
Product Name	Methyl 5-oxohexanoate
Molecular Formula	C ₇ H ₁₂ O ₃ [1]
Molecular Weight	144.17 g/mol
Appearance	Colorless to light yellow liquid
Expected Yield	
Crude Yield	70-80%
Purified Yield	50-65%
Purification	
Method	Vacuum Distillation
Spectroscopic Data	
¹ H NMR (CDCl ₃)	δ (ppm): 2.15 (s, 3H), 2.40 (t, 2H), 2.55 (t, 2H), 3.65 (s, 3H)
¹³ C NMR (CDCl ₃)	δ (ppm): 29.9, 33.4, 42.6, 51.6, 173.5, 208.5

Experimental Protocol

4.1. Materials and Equipment

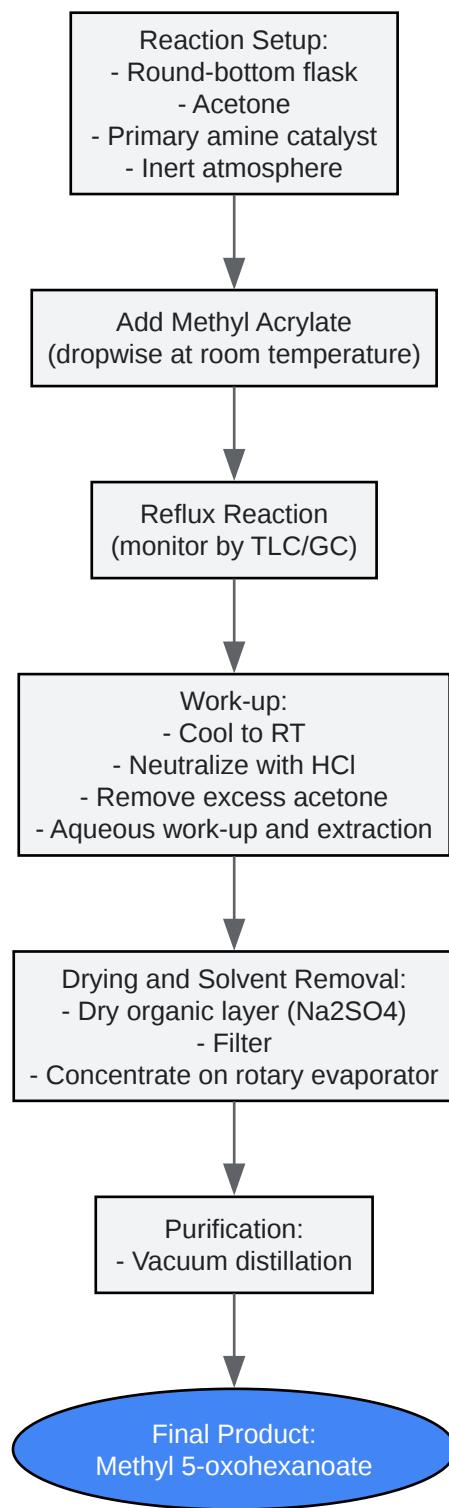
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Inert atmosphere setup (e.g., Nitrogen or Argon)
- Standard laboratory glassware
- Rotary evaporator
- Vacuum distillation apparatus
- Acetone (reagent grade)
- Methyl acrylate (inhibitor should be removed before use)
- Primary amine catalyst (e.g., β -alanine)
- Hydrochloric acid (for neutralization)
- Sodium chloride solution (brine)
- Anhydrous sodium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

4.2. Detailed Methodology

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add acetone and the primary amine catalyst. The flask should be under an inert atmosphere.

- Addition of Reactant: Add methyl acrylate dropwise to the stirred solution of acetone and catalyst at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Neutralize the catalyst by adding a dilute solution of hydrochloric acid.
 - Remove the excess acetone under reduced pressure using a rotary evaporator.
 - Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.
 - Purify the crude methyl **5-oxohexanoate** by vacuum distillation.

Experimental Workflow Diagram

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Caption: Experimental workflow for the synthesis of methyl **5-oxohexanoate**.

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References

- 1. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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